molecular formula C26H30N4O4 B2956124 N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 877631-78-2

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2956124
CAS No.: 877631-78-2
M. Wt: 462.55
InChI Key: BDOUUGBCLFDHOH-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C26H30N4O4 and its molecular weight is 462.55. The purity is usually 95%.
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Scientific Research Applications

Bioreductively Activated Pro-Drug Systems

A study highlights the potential of furanyl compounds, such as those with structures related to the queried compound, in serving as bioreductively activated pro-drug systems. These systems are designed for the selective release of therapeutic drugs in hypoxic solid tumors, leveraging the unique environment of tumor sites for targeted drug delivery. The research exemplifies the synthesis and application of 5-substituted isoquinolin-1-ones, further arylmethylated with furanyl derivatives, demonstrating the feasibility of this approach in cancer therapeutics (Berry et al., 1997).

Antimicrobial and Antioxidant Activities

Another research avenue explores the synthesis and biological activities of 1,2,4-triazole derivatives, including their antibacterial, antiurease, and antioxidant properties. The study showcases the effectiveness of furanyl compounds in combating microbial infections and oxidative stress, underscoring their potential in pharmaceutical development (Sokmen et al., 2014).

Sigma Ligand Affinity and Anxiolytic Activity

The affinity of certain furanyl derivatives for sigma receptors has been studied, with findings indicating their potential as sigma ligands. These compounds exhibit selective affinity, particularly for the sigma-2 receptor, and show promising anxiolytic activity in preclinical models. This line of research suggests the compound's relevance in the development of new therapeutic agents for anxiety and other neuropsychiatric disorders (Perregaard et al., 1995).

Anticancer and Antiangiogenic Properties

Research on novel furanyl derivatives derived from seaweed has unveiled their anticancer and antiangiogenic activities. These compounds exhibit inhibitory effects on tumor growth and angiogenesis, offering a new approach to cancer therapy. The study presents these derivatives as potent natural products with significant therapeutic potential (Makkar & Chakraborty, 2018).

Neuroinflammation Imaging

The compound's relevance extends into neuroscientific research, particularly in imaging studies targeting microglial cells. A derivative, specifically designed for positron emission tomography (PET) imaging, has been developed to noninvasively monitor microglial activation and neuroinflammation. This application is critical for understanding the pathogenesis of various neuropsychiatric disorders and evaluating therapeutic interventions (Horti et al., 2019).

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-33-23-11-6-5-8-20(23)18-27-25(31)26(32)28-19-22(24-12-7-17-34-24)30-15-13-29(14-16-30)21-9-3-2-4-10-21/h2-12,17,22H,13-16,18-19H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOUUGBCLFDHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.